(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
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Overview
Description
(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is a complex organic compound that features both piperidine and morpholine functional groups
Preparation Methods
The synthesis of (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and morpholine intermediates, followed by their sulfonylation and subsequent coupling to form the final product. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, which can modulate the activity of the target molecule. The pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Compared to other compounds with similar structures, (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone is unique due to its combination of piperidine and morpholine groups. Similar compounds include:
- (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinyl)phenyl)methanone
- (4-(Methylsulfonyl)piperidin-1-yl)(4-(morpholinosulfonyl)benzyl)methanone
These compounds may share some properties but differ in their specific functional groups and overall reactivity.
Properties
IUPAC Name |
(4-methylsulfonylpiperidin-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6S2/c1-26(21,22)15-6-8-18(9-7-15)17(20)14-2-4-16(5-3-14)27(23,24)19-10-12-25-13-11-19/h2-5,15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIDDOLIASVEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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